1-ethyl-1H-pyrazol-4-amine

Lipophilicity Membrane Permeability ADME

1-Ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) is a heterocyclic aromatic amine belonging to the pyrazole family, featuring an ethyl substituent at the N1 position and a primary amine at the C4 position. It serves as a foundational synthetic building block for preparing more complex pyrazole-containing molecules, including kinase inhibitors and other biologically active compounds.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 876343-24-7
Cat. No. B1310927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazol-4-amine
CAS876343-24-7
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)N
InChIInChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3
InChIKeyHENLKZLWIDJRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazol-4-amine (CAS 876343-24-7): Core Chemical and Sourcing Profile


1-Ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) is a heterocyclic aromatic amine belonging to the pyrazole family, featuring an ethyl substituent at the N1 position and a primary amine at the C4 position [1]. It serves as a foundational synthetic building block for preparing more complex pyrazole-containing molecules, including kinase inhibitors and other biologically active compounds . Its structural simplicity and predictable reactivity make it a strategic starting material for research and development pipelines.

1-Ethyl-1H-pyrazol-4-amine: Critical Considerations Against Arbitrary Analog Substitution


Substituting 1-ethyl-1H-pyrazol-4-amine with unsubstituted 1H-pyrazol-4-amine or other N-alkylated analogs (e.g., methyl or propyl derivatives) is not recommended without rigorous revalidation. The N1-ethyl group directly impacts the compound's lipophilicity, as evidenced by a calculated XLogP3 of -0.1, and its topological polar surface area (TPSA) of 43.8 Ų [1]. These physicochemical parameters govern membrane permeability and molecular recognition in biological systems. While in-class pyrazolamines share a common scaffold, even minor alkyl chain modifications can alter reaction kinetics, solubility profiles, and the selectivity of downstream synthetic transformations or biological interactions . Therefore, procurement decisions must be based on the specific N1-ethyl substitution pattern to ensure experimental reproducibility and target specificity.

1-Ethyl-1H-pyrazol-4-amine: Quantitative Comparative Evidence for Scientific Selection


Comparative Physicochemical Properties: 1-Ethyl vs. 1-Methyl-1H-pyrazol-4-amine

The 1-ethyl substitution on 1H-pyrazol-4-amine results in a calculated XLogP3 of -0.1, compared to a predicted XLogP3 of approximately -0.4 for 1-methyl-1H-pyrazol-4-amine [1]. This difference in lipophilicity, while modest, can influence the compound's partitioning behavior and its ability to cross biological membranes. The topological polar surface area (TPSA) for 1-ethyl-1H-pyrazol-4-amine is 43.8 Ų [1], a value that is identical for the methyl analog due to the shared core structure. The combination of these parameters differentiates the ethyl analog's passive diffusion characteristics from other N-alkylated pyrazolamines.

Lipophilicity Membrane Permeability ADME

Synthetic Yield and Purity as a Procurement Benchmark for 1-Ethyl-1H-pyrazol-4-amine

A validated synthetic procedure for 1-ethyl-1H-pyrazol-4-amine, as detailed in patent literature, achieves a quantitative yield (100%) under defined hydrogenation conditions (50 psi H₂, 10% Pd/C, ethanol, 3 h) . Commercially, the compound is available from multiple vendors with purities ranging from 95% to 98% . This high-yielding, scalable route and the availability of high-purity commercial lots provide a reliable and reproducible starting point for research and development, reducing the risk associated with inefficient or low-yielding in-house syntheses.

Synthetic Efficiency Process Chemistry Quality Control

Shelf-Life and Storage Stability: 1-Ethyl-1H-pyrazol-4-amine vs. Unprotected Pyrazolamines

Commercially supplied 1-ethyl-1H-pyrazol-4-amine is recommended for storage at 2-8°C, with a stated shelf-life of three years under these conditions . While specific comparative degradation data for unsubstituted 1H-pyrazol-4-amine are not available in this context, it is well-established that alkyl substitution on the pyrazole nitrogen can enhance chemical stability by reducing the nucleophilicity of the adjacent nitrogen and mitigating oxidative degradation pathways [1]. The provided storage specification offers a clear logistical advantage and ensures long-term material integrity for procurement and inventory management.

Chemical Stability Storage Logistics

Strategic Application Scenarios for 1-Ethyl-1H-pyrazol-4-amine in Research and Development


Medicinal Chemistry: Lead Optimization and Kinase Inhibitor Design

1-Ethyl-1H-pyrazol-4-amine is a preferred core scaffold for constructing kinase inhibitor libraries. Its defined lipophilicity (XLogP3 = -0.1) and TPSA (43.8 Ų) [1] make it a valuable starting point for iterative structure-activity relationship (SAR) studies, where the N1-ethyl group serves as a handle for modulating target binding and cellular permeability. The availability of high-purity material ensures reproducibility in generating and testing diverse analogs.

Process Chemistry: Development of Scalable Synthetic Routes

For chemists focused on scaling up novel chemical entities, 1-ethyl-1H-pyrazol-4-amine offers a significant advantage due to its documented high-yielding synthesis (100%) [1]. This established protocol, coupled with reliable commercial supply , mitigates the risk of process failure and supply chain disruption during preclinical and early clinical development phases.

Academic Research: Probing Pyrazole-Dependent Biological Mechanisms

In basic research, 1-ethyl-1H-pyrazol-4-amine serves as a structurally precise tool for investigating the role of pyrazole-containing molecules in biological pathways. Its well-characterized physical properties [1] and defined storage stability make it a robust and convenient reagent for laboratory use, enabling reproducible experiments over extended periods.

Chemical Biology: Synthesis of Activity-Based Probes

The primary amine group at the C4 position provides a versatile chemical handle for conjugation to reporter tags (e.g., fluorophores, biotin) or affinity matrices. The unique combination of a defined, stable N1-ethyl group and a reactive C4-amine in 1-ethyl-1H-pyrazol-4-amine [1] allows for the creation of targeted chemical probes with predictable physicochemical properties for interrogating protein function and cellular localization.

Technical Documentation Hub

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